Methyl 3-[4-(aminomethyl)phenyl]propionate
Overview
Description
Methyl 3-[4-(aminomethyl)phenyl]propanoate: is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol . It is a derivative of propanoic acid and contains an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(aminomethyl)phenyl]propanoate typically involves the esterification of 3-[4-(aminomethyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of Methyl 3-[4-(aminomethyl)phenyl]propanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-[4-(aminomethyl)phenyl]propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Methyl 3-[4-(aminomethyl)phenyl]propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, Methyl 3-[4-(aminomethyl)phenyl]propanoate is used in the production of specialty chemicals and as an intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of Methyl 3-[4-(aminomethyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-[4-(aminomethyl)phenyl]propionate
- Methyl 4-aminomethylhydrocinnamate
- 4-(2-methoxycarbonyl-ethyl)-benzylamine
- 3-(4-aminomethylphenyl)propionic acid methyl ester
- Benzenepropanoic acid, 4-(aminomethyl)-, methyl ester
Comparison: Methyl 3-[4-(aminomethyl)phenyl]propanoate is unique due to its specific ester functional group and the presence of an aminomethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .
Properties
IUPAC Name |
methyl 3-[4-(aminomethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZWLJLXFNYXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328696 | |
Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100511-78-2 | |
Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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